molecular formula C9H15BrN4 B15240469 5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15240469
M. Wt: 259.15 g/mol
InChI Key: SVFNEUFNNMPXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position and an ethylcyclobutylmethyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 1-ethylcyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, catalysts like palladium, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the ethylcyclobutylmethyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the biological system and the specific target being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15BrN4

Molecular Weight

259.15 g/mol

IUPAC Name

5-bromo-1-[(1-ethylcyclobutyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H15BrN4/c1-2-9(4-3-5-9)6-14-7(10)12-8(11)13-14/h2-6H2,1H3,(H2,11,13)

InChI Key

SVFNEUFNNMPXEL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.